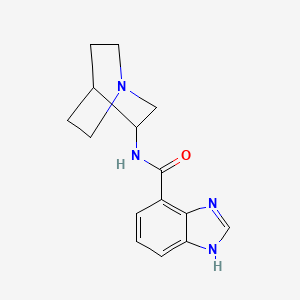

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinuclidine moiety linked to a benzimidazole ring, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide typically involves the reaction of quinuclidine derivatives with benzimidazole carboxylic acid derivatives. The process often includes steps such as:

Formation of Quinuclidine Derivatives: Quinuclidine derivatives can be synthesized through various methods, including the reaction of quinuclidine with different substituents.

Coupling Reaction: The quinuclidine derivative is then coupled with benzimidazole-4-carboxylic acid or its derivatives under specific conditions, such as the presence of coupling agents like EDCI or DCC, and a base like triethylamine.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinuclidine or benzimidazole rings are replaced with other groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinuclidine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinuclidine derivatives and benzimidazole derivatives, such as:

Quinuclidine Oximes: Known for their antimicrobial properties.

Benzimidazole Derivatives: Used in various therapeutic applications

Uniqueness

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide stands out due to its unique combination of the quinuclidine and benzimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .

Biological Activity

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and its implications for treating neurological disorders.

Chemical Structure and Properties

This compound is characterized by a quinuclidine moiety linked to a benzimidazole-4-carboxamide structure. Its molecular formula contributes to its unique pharmacological profile, allowing it to act selectively on specific nAChR subtypes, particularly the alpha7 subtype, which is crucial in cognitive functions and neuroprotection.

The compound acts as a selective ligand for nAChRs, enhancing synaptic transmission and exhibiting neuroprotective effects. Research indicates that it may help in conditions such as Alzheimer's disease by modulating neurotransmitter release and improving cognitive function. The interaction studies often utilize radiolabeled ligands to quantify binding affinities and assess functional responses in cell-based assays .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Receptor Modulation | Selective agonist for alpha7 nAChRs, enhancing synaptic transmission. |

| Neuroprotective Effects | Potential applications in treating Alzheimer's disease and cognitive impairments. |

| Cognitive Enhancement | May improve learning and memory through receptor activation. |

Structure-Activity Relationships (SAR)

Studies have identified that modifications to the benzimidazole core can significantly influence the biological activity of the compound. For instance, variations in the substituents on the quinuclidine moiety have been shown to alter receptor selectivity and binding affinity .

Key Findings from SAR Studies

- Alpha7 nAChR Agonist Activity : Compounds structurally related to this compound have demonstrated potent agonist activity at alpha7 nAChRs, with some derivatives showing enhanced efficacy compared to the parent compound .

- Neuroprotective Properties : The neuroprotective effects observed in various models are attributed to the compound's ability to modulate inflammatory pathways and reduce oxidative stress .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Alzheimer's Disease Model : In a scopolamine-induced model of Alzheimer's disease in mice, administration of this compound led to significant improvements in memory and learning deficits, suggesting its potential as a therapeutic agent .

- Neuroinflammation Studies : The compound has shown promise in reducing neuroinflammatory markers in cellular models, indicating its capability to mitigate neurodegenerative processes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| 1H-benzimidazole-4-carboxamide | Structure | Lacks quinuclidine moiety | Limited receptor interaction |

| N-(Quinuclidin-3-yl)-4-amino-naphthalimide | Structure | Different receptor interactions | Moderate agonist activity |

| N-benzyl-1H-benzimidazole-4-carboxamide | Structure | Benzyl substitution instead of quinuclidine | Different pharmacological profile |

Properties

CAS No. |

180508-04-7 |

|---|---|

Molecular Formula |

C15H18N4O |

Molecular Weight |

270.33 g/mol |

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C15H18N4O/c20-15(11-2-1-3-12-14(11)17-9-16-12)18-13-8-19-6-4-10(13)5-7-19/h1-3,9-10,13H,4-8H2,(H,16,17)(H,18,20) |

InChI Key |

PXZZTFWLAOPLPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC=C3)NC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.